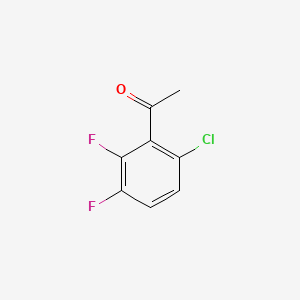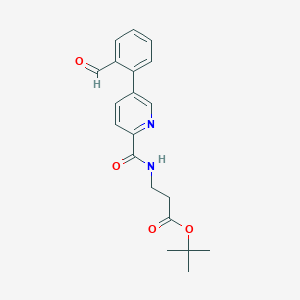
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate
Overview
Description
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate is a novel compound with a wide range of applications in the field of science. It is a synthetic compound that is used in various scientific research applications, including biochemical and physiological studies. It is also used in lab experiments to study its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate has a wide range of applications in the field of scientific research. It has been used in studies of enzyme kinetics, molecular biology, and cell biology. It has also been used in studies of protein-ligand interactions, drug delivery, and drug targeting. In addition, it has been used in studies of cell signaling, gene expression, and gene regulation.
Mechanism of Action
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate is a small molecule that binds to proteins, enzymes, and other macromolecules. It binds to proteins by forming a covalent bond between the tert-butyl group and the protein. This covalent bond is then stabilized by hydrogen-bonding, electrostatic interactions, and hydrophobic interactions. These interactions allow the tert-butyl group to interact with the protein’s active site and modulate its activity.
Biochemical and Physiological Effects
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other macromolecules. It has also been shown to modulate the expression of genes and proteins, and to have an effect on cell signaling and gene regulation. In addition, it has been shown to have an effect on the metabolism of drugs and other compounds, and to have an effect on the transport of molecules across cell membranes.
Advantages and Limitations for Lab Experiments
The use of Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate in lab experiments has several advantages. Firstly, it is a small molecule, which makes it easy to handle and manipulate. Secondly, it is relatively inexpensive, making it a cost-effective option for research. Lastly, it is a versatile compound, which allows it to be used in a wide range of experiments.
However, there are some limitations to the use of Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate in lab experiments. Firstly, it is a synthetic compound, which means that it may not be as biologically active as naturally occurring compounds. Secondly, it is a relatively new compound, which means that it is not as well-studied as other compounds. Lastly, it is a relatively unstable compound, which means that it is not suitable for long-term storage.
Future Directions
The use of Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate in scientific research is a relatively new field, and there are many potential future directions that could be explored. Firstly, more research could be done to determine the mechanism of action of this compound and its effects on various biochemical and physiological processes. Secondly, more research could be done to determine the optimal conditions for the use of this compound in lab experiments. Thirdly, more research could be done to determine the potential applications of this compound in drug delivery, drug targeting, and gene regulation. Fourthly, more research could be done to determine the potential toxicity of
properties
IUPAC Name |
tert-butyl 3-[[5-(2-formylphenyl)pyridine-2-carbonyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)26-18(24)10-11-21-19(25)17-9-8-14(12-22-17)16-7-5-4-6-15(16)13-23/h4-9,12-13H,10-11H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYKELREDBRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


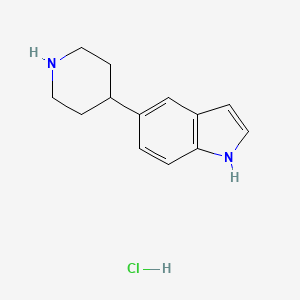
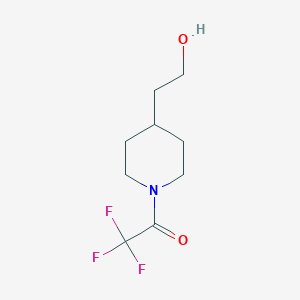

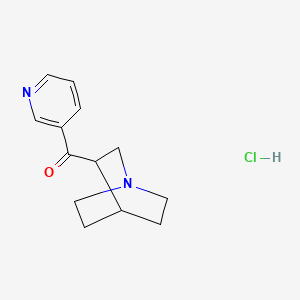
![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
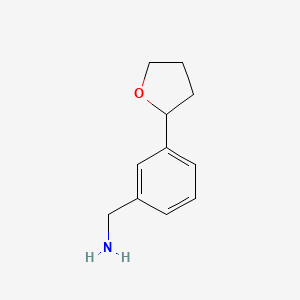
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)

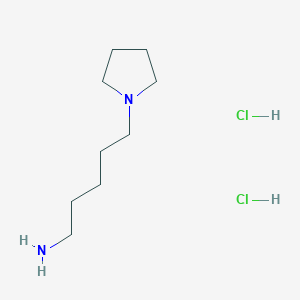
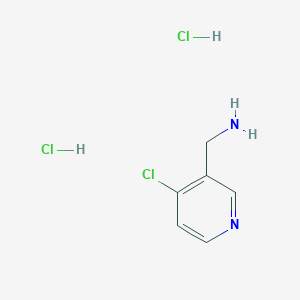
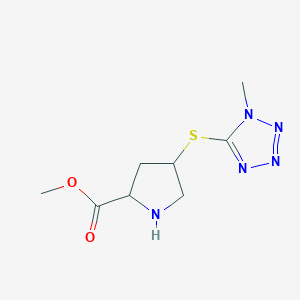

![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)
